molecular formula C19H20Cl2N6 B4880263 N,N'-di(quinazolin-4-yl)propane-1,3-diamine;dihydrochloride

N,N'-di(quinazolin-4-yl)propane-1,3-diamine;dihydrochloride

Cat. No.: B4880263
M. Wt: 403.3 g/mol
InChI Key: SQTBJPNVIJITSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N’-di(quinazolin-4-yl)propane-1,3-diamine;dihydrochloride: is a chemical compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-di(quinazolin-4-yl)propane-1,3-diamine;dihydrochloride typically involves the reaction of quinazoline derivatives with propane-1,3-diamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, which may involve the addition of oxygen or the removal of hydrogen atoms.

    Reduction: Reduction reactions may involve the addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives.

Scientific Research Applications

Chemistry: N,N’-di(quinazolin-4-yl)propane-1,3-diamine;dihydrochloride is used as a building block in the synthesis of more complex molecules. It is also studied for its potential as a catalyst in various chemical reactions.

Biology: In biological research, this compound is investigated for its potential to interact with biological targets, such as enzymes and receptors. It is used in studies to understand its mechanism of action and its effects on cellular processes.

Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic applications. It is studied for its anticancer, anti-inflammatory, and antimicrobial properties. Researchers are exploring its potential as a drug candidate for the treatment of various diseases.

Industry: In the industrial sector, this compound may be used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N,N’-di(quinazolin-4-yl)propane-1,3-diamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain enzymes or modulate receptor signaling pathways, leading to its observed biological effects. For example, it may induce apoptosis in cancer cells by activating specific signaling pathways that lead to cell death.

Comparison with Similar Compounds

  • N1-(6-nitroquinazolin-4-yl)propane-1,3-diamine dihydrochloride
  • 1,2-di(quinazolin-4-yl)diselane

Comparison: N,N’-di(quinazolin-4-yl)propane-1,3-diamine;dihydrochloride is unique in its structure and biological activity compared to similar compounds. While other quinazoline derivatives may also exhibit anticancer and antimicrobial properties, the specific arrangement of functional groups in this compound may result in distinct interactions with molecular targets, leading to unique therapeutic effects.

Properties

IUPAC Name

N,N'-di(quinazolin-4-yl)propane-1,3-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6.2ClH/c1-3-8-16-14(6-1)18(24-12-22-16)20-10-5-11-21-19-15-7-2-4-9-17(15)23-13-25-19;;/h1-4,6-9,12-13H,5,10-11H2,(H,20,22,24)(H,21,23,25);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTBJPNVIJITSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NCCCNC3=NC=NC4=CC=CC=C43.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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